molecular formula C20H14ClN3O2 B11326640 N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide

N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide

Cat. No.: B11326640
M. Wt: 363.8 g/mol
InChI Key: ZYOHZGWJQOGYDK-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This compound has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 4-chlorobenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling with naphthalene derivative: The oxadiazole intermediate is then coupled with a naphthalene derivative, such as 1-naphthylacetic acid, using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antitubercular agent. It may also exhibit other pharmacological activities such as anti-inflammatory, antiviral, and antineoplastic properties.

    Biology: It can be used in biological studies to understand its mechanism of action and potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

Mechanism of Action

The exact mechanism of action of N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, its antitubercular activity may involve inhibiting the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes or pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide is unique due to its specific combination of the oxadiazole ring and naphthalene moiety

Properties

Molecular Formula

C20H14ClN3O2

Molecular Weight

363.8 g/mol

IUPAC Name

N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C20H14ClN3O2/c21-16-10-8-14(9-11-16)19-23-20(24-26-19)22-18(25)12-15-6-3-5-13-4-1-2-7-17(13)15/h1-11H,12H2,(H,22,24,25)

InChI Key

ZYOHZGWJQOGYDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NOC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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